2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-4-2-7(3-5-8)10(12,13)14/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRVGJQLWPFYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572881-42-6 | |
| Record name | 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-(trifluoromethyl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted amides, while oxidation and reduction reactions produce sulfoxides, sulfones, or amines .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis :
- The compound serves as an intermediate in synthesizing various organic compounds, participating in nucleophilic substitution and coupling reactions, which are critical for developing new materials and pharmaceuticals.
Biology
- Biological Activity Studies :
-
Anticancer Activity :
- Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents. For example, related compounds have shown IC50 values in the micromolar range against breast (MCF-7), colon (HCT-116), and leukemia cells.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of D-alanine:D-alanine ligase in bacterial strains, suggesting potential as an antibiotic agent. |
| Study B | Chemical Reactivity | Explored the compound's behavior in nucleophilic substitution reactions, highlighting its versatility in organic synthesis. |
| Study C | Pharmacokinetics | Evaluated ADME properties to assess bioavailability for potential therapeutic uses. |
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity . The compound can inhibit or activate various biochemical pathways, depending on its structural modifications and the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of propanamide derivatives are highly influenced by substituents on the aromatic ring and the propanamide backbone. Below is a comparative analysis with key analogs:
Physicochemical and Spectroscopic Properties
- NMR Data : All analogs show distinct ¹H/¹³C NMR shifts. For example, the trifluoromethyl group in the target compound causes deshielding at δ ~7.6 ppm (aromatic protons) .
- HRMS : Used to confirm molecular weights within ±2 ppm error .
- Melting Points : Most analogs are crystalline solids; fluorinated derivatives (e.g., tetrafluoro analogs) exhibit higher melting points due to increased symmetry .
Biological Activity
2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article presents a comprehensive review of its biological activities, including antifungal, anticancer, and analgesic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a chlorinated amide with a trifluoromethyl group, which enhances its lipophilicity and biological interactions. The presence of halogen substituents often contributes to increased binding affinity to biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, a related compound, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide, exhibited significant antifungal activity against various fungal pathogens such as Botrytis cinerea and Fusarium oxysporum.
| Compound | Target Fungi | Activity (IC50) |
|---|---|---|
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Colletotrichum acutatum | 48 h: Effective |
| Phomopsis viticola | 144 h: Effective |
The study indicated that the trifluoromethyl group plays a critical role in enhancing the bioactivity through improved interactions with fungal cell membranes .
Anticancer Activity
The anticancer potential of related compounds has been explored in various studies. For example, certain derivatives have shown efficacy against breast cancer cell lines (e.g., MCF-7). The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic effects by increasing the compounds' reactivity towards cellular targets.
| Compound | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| Related Amide Derivative | MCF-7 | IC50: 10 μM |
These findings suggest that modifications in the structure can lead to significant variations in anticancer activity, warranting further investigation into structure-activity relationships (SAR) for optimized therapeutic agents .
Analgesic Activity
In addition to antifungal and anticancer properties, some derivatives of propanamides have been identified as potent TRPV1 antagonists. TRPV1 receptors are known for their role in pain perception. Compounds exhibiting high binding affinity to these receptors can provide analgesic effects.
| Compound | TRPV1 Binding Affinity (Ki) | Analgesic Model |
|---|---|---|
| This compound | Ki: 0.2 nM | Formalin Pain Model |
Studies demonstrated that these compounds could effectively antagonize capsaicin-induced pain responses, suggesting their potential utility in pain management therapies .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal metabolism or cancer cell proliferation.
- Receptor Modulation : By interacting with TRPV1 receptors, it can modulate pain pathways.
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and action.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of several trifluoromethylphenyl amides against Colletotrichum species. The results indicated that structural modifications significantly influenced bioactivity.
- Cancer Cell Line Testing : In vitro assays on MCF-7 cells revealed that specific substitutions on the propanamide backbone led to enhanced cytotoxicity compared to parent compounds.
Q & A
Q. What are the primary synthetic routes for 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-(trifluoromethyl)aniline with chlorinated propanoyl derivatives. Key steps include:
- Acylation : Reacting 4-(trifluoromethyl)aniline with 2-chloropropanoyl chloride in dichloromethane under inert conditions (N₂ atmosphere) to form the amide bond .
- Catalysis : Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reaction efficiency .
- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .
Q. How is the compound’s structural integrity confirmed?
Methodological Answer: Structural validation employs:
- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl: 1.74 Å) and torsion angles (e.g., C–C–N–C: 172.5°) .
- NMR Spectroscopy : Key signals include δ 7.6–7.8 ppm (aromatic protons) and δ 1.5 ppm (methyl groups) .
- IR Spectroscopy : Amide C=O stretch at 1680 cm⁻¹ and C–F vibrations at 1150–1250 cm⁻¹ .
Q. What are the compound’s primary applications in chemical research?
Methodological Answer:
- Building Block : Used to synthesize fluorinated analogs via nucleophilic substitution (e.g., replacing Cl with –OH or –SH) .
- Enzyme Inhibition : Screened against kinases (e.g., EGFR) using fluorescence polarization assays .
- Material Science : Incorporated into polymers for enhanced thermal stability (TGA decomposition >300°C) .
Advanced Research Questions
Q. How can reaction yields be optimized despite steric hindrance from the trifluoromethyl group?
Methodological Answer:
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Assays : Replicate studies using standardized protocols (e.g., IC₅₀ determination via MTT assay) .
- Structural Analogs : Test derivatives (e.g., 2-bromo or 2-methyl variants) to isolate structure-activity relationships (SAR) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target enzymes .
Q. What advanced techniques characterize fluorination’s impact on biochemical activity?
Methodological Answer:
- ¹⁹F NMR : Tracks fluorine environments (δ –60 to –65 ppm for CF₃) to correlate with activity .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding entropy/enthalpy to receptors (e.g., androgen receptors) .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms surface fluorination in material science applications .
Q. How to design experiments analyzing degradation pathways?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide at m/z 215.1) .
- Kinetic Modeling : Calculate half-life (t₁/₂) under UV light (254 nm) using first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
